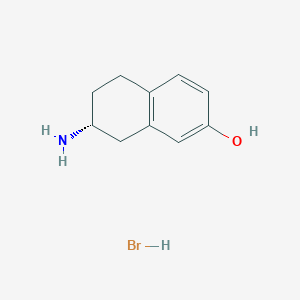

(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

CAS No.:

Cat. No.: VC15931394

Molecular Formula: C10H14BrNO

Molecular Weight: 244.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BrNO |

|---|---|

| Molecular Weight | 244.13 g/mol |

| IUPAC Name | (7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |

| Standard InChI | InChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m1./s1 |

| Standard InChI Key | JEVIHIXTYLDDSK-SBSPUUFOSA-N |

| Isomeric SMILES | C1CC2=C(C[C@@H]1N)C=C(C=C2)O.Br |

| Canonical SMILES | C1CC2=C(CC1N)C=C(C=C2)O.Br |

Introduction

Chemical Structure and Stereochemical Considerations

The molecular formula of (R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is C₁₀H₁₄BrNO, with a molecular weight of 244.13 g/mol (calculated from PubChem data for analogous compounds) . The tetrahydronaphthalene core reduces aromaticity compared to naphthalene, conferring increased flexibility and altered electronic properties. The hydroxyl group at position 2 and the amino group at position 7 create hydrogen-bonding sites, while the hydrobromide salt enhances solubility in polar solvents .

The (R)-configuration at the 7th position is pivotal for enantioselective interactions. Chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., OD-H columns), are typically employed to isolate enantiomers . For example, stereopure synthesis of related compounds involves asymmetric organocatalysis or resolution via chiral HPLC with solvent systems like n-heptane-isopropanol (90:10) .

Synthesis and Characterization

Analytical Characterization

Key characterization methods include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry.

-

X-ray Crystallography: Resolves absolute configuration, as demonstrated for structurally similar compounds .

Physicochemical Properties

The hydrobromide salt formation lowers the compound’s lipophilicity compared to its free base, enhancing bioavailability in aqueous environments .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume